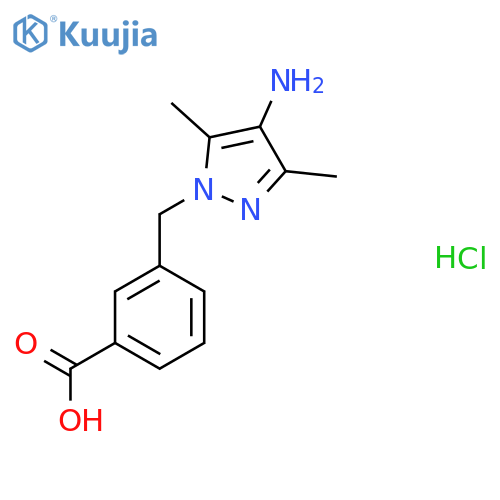Cas no 1431963-49-3 (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

1431963-49-3 structure
商品名:3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
CAS番号:1431963-49-3
MF:C13H16ClN3O2
メガワット:281.738041877747
MDL:MFCD25371094
CID:4700044
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride
- 3-[(4-Amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid;hydrochloride
- 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid
-
- MDL: MFCD25371094
- インチ: 1S/C13H15N3O2.ClH/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18;/h3-6H,7,14H2,1-2H3,(H,17,18);1H
- InChIKey: XAQRPXXPXABUET-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1=CC=CC(=C1)CN1C(C)=C(C(C)=N1)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 311
- トポロジー分子極性表面積: 81.1
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB501173-100 mg |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 100MG |
€231.60 | 2022-03-01 | ||
| Enamine | EN300-255469-2.5g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 95% | 2.5g |
$1043.0 | 2024-06-19 | |
| abcr | AB501173-1 g |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 1g |
€486.60 | 2022-03-01 | ||
| Enamine | EN300-255469-1.0g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride |
1431963-49-3 | 95% | 1.0g |
$497.0 | 2024-06-19 | |
| Matrix Scientific | 204330-1g |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride, 95% |
1431963-49-3 | 95% | 1g |
$658.00 | 2023-09-10 | |
| abcr | AB501173-250mg |
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride; . |
1431963-49-3 | 250mg |
€421.00 | 2025-02-16 | ||
| 1PlusChem | 1P00JG2V-500mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 500mg |
$541.00 | 2024-06-20 | |
| 1PlusChem | 1P00JG2V-1g |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 1g |
$677.00 | 2024-06-20 | |
| Aaron | AR00JGB7-250mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 250mg |
$364.00 | 2025-02-14 | |
| Aaron | AR00JGB7-50mg |
3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid |
1431963-49-3 | 95% | 50mg |
$184.00 | 2025-03-10 |
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1431963-49-3 (3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid) 関連製品
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1431963-49-3)3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):358.0/1040.0